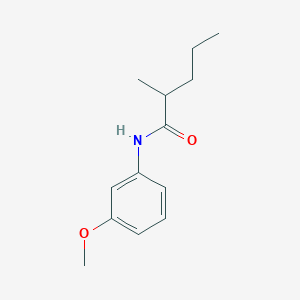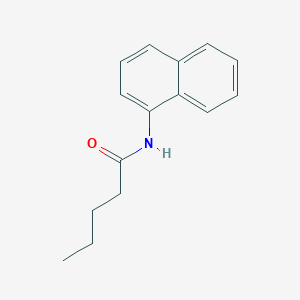
N-1-naphthylpentanamide
Overview
Description
N-1-naphthylpentanamide, also known as NPP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents. NPP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
N-1-naphthylpentanamide binds to the hydrophobic pockets of proteins and induces conformational changes, leading to alterations in protein-protein interactions. This mechanism of action has been studied in various proteins, including the tumor suppressor protein p53.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the activity of various enzymes, including proteases and kinases. It has also been studied for its potential as an anti-cancer agent due to its ability to inhibit protein-protein interactions involved in cancer progression.
Advantages and Limitations for Lab Experiments
N-1-naphthylpentanamide has several advantages for use in lab experiments, including its high selectivity for specific proteins and its ability to induce conformational changes in proteins. However, it also has limitations, including its potential toxicity and the need for careful handling due to its sensitivity to light and air.
Future Directions
There are several future directions for research involving N-1-naphthylpentanamide, including the development of new fluorescent probes for detecting protein conformational changes and the exploration of its potential as an inhibitor of protein-protein interactions involved in various diseases. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound for use in clinical settings.
In conclusion, this compound is a unique chemical compound that has significant potential for use in scientific research. Its mechanism of action and effects on protein activity make it an important tool for studying various cellular processes and diseases. Further research is needed to fully explore its potential applications and limitations.
Scientific Research Applications
N-1-naphthylpentanamide has been widely used in scientific research due to its potential as a fluorescent probe for detecting protein conformational changes. It has also been studied for its potential as an inhibitor of protein-protein interactions, which are important in various cellular processes.
properties
IUPAC Name |
N-naphthalen-1-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJTWQCZFOTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1H-spiro[azepane-4,2'-chromen]-1-ylcarbonyl)phenyl]ethanone](/img/structure/B3953343.png)
![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)
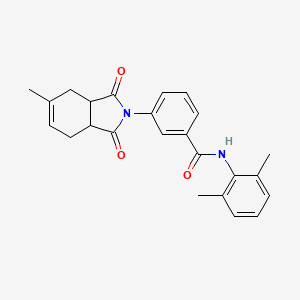
![2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B3953373.png)
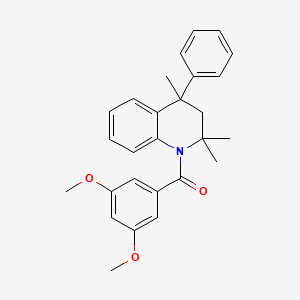
![3-allyl-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953387.png)
![3-allyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953388.png)
![4-amino-N-[4-(dimethylamino)phenyl]-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-thiazole-5-carboxamide](/img/structure/B3953393.png)
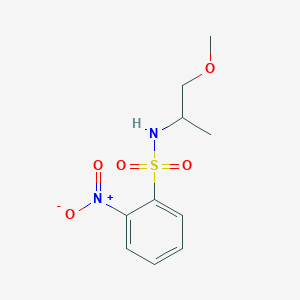
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953401.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B3953409.png)
![2-{[7-(3-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B3953422.png)
![1-[(4-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3953429.png)
